molecular formula C27H20N2O2S B2404850 4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide CAS No. 391896-52-9

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide

Cat. No.: B2404850
CAS No.: 391896-52-9
M. Wt: 436.53
InChI Key: HEBPGDROEQGVSB-UHFFFAOYSA-N
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Description

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzoyl group, a dihydroacenaphthylene moiety, and a carbamothioyl linkage. It is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide typically involves the reaction of benzoyl isothiocyanate with 1,2-dihydroacenaphthylene-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as acetone or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or carbamothioyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides or thioureas.

Scientific Research Applications

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antibacterial and anticancer properties. It has shown moderate to potent activity against various bacterial strains and is being investigated for its ability to inhibit cancer cell growth.

    Biological Research: It is used in molecular docking studies to understand its binding interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These compounds share a similar core structure and have been studied for their antibacterial activity.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has similar functional groups and has been investigated for its crystal structure and binding interactions.

Uniqueness

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide is unique due to the presence of the dihydroacenaphthylene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets and contribute to its overall biological activity.

Properties

IUPAC Name

4-benzoyl-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c30-25(19-5-2-1-3-6-19)20-11-13-21(14-12-20)26(31)29-27(32)28-23-16-15-18-10-9-17-7-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H2,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBPGDROEQGVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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